molecular formula C5HClN4O6 B14177687 3-Chloro-2,4,6-trinitropyridine CAS No. 920502-81-4

3-Chloro-2,4,6-trinitropyridine

Cat. No.: B14177687
CAS No.: 920502-81-4
M. Wt: 248.54 g/mol
InChI Key: JFJBNCNIYCWFAX-UHFFFAOYSA-N
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Description

3-Chloro-2,4,6-trinitropyridine is a chlorinated nitropyridine derivative It is a heterocyclic aromatic compound with three nitro groups and one chlorine atom attached to a pyridine ring

Preparation Methods

The synthesis of 3-Chloro-2,4,6-trinitropyridine typically involves nitration and chlorination reactions. One common method starts with the nitration of pyridine to form 2,4,6-trinitropyridine, followed by chlorination to introduce the chlorine atom at the 3-position. The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid for nitration, and chlorinating agents such as phosphorus oxychloride for chlorination .

Chemical Reactions Analysis

3-Chloro-2,4,6-trinitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of nitrogen-containing compounds.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions .

Scientific Research Applications

3-Chloro-2,4,6-trinitropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,6-trinitropyridine involves its reactivity towards nucleophiles and its ability to undergo redox reactions. The nitro groups are electron-withdrawing, making the pyridine ring electron-deficient and highly reactive towards nucleophilic attack. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of various derivatives .

Comparison with Similar Compounds

3-Chloro-2,4,6-trinitropyridine can be compared with other nitropyridine derivatives such as:

Properties

CAS No.

920502-81-4

Molecular Formula

C5HClN4O6

Molecular Weight

248.54 g/mol

IUPAC Name

3-chloro-2,4,6-trinitropyridine

InChI

InChI=1S/C5HClN4O6/c6-4-2(8(11)12)1-3(9(13)14)7-5(4)10(15)16/h1H

InChI Key

JFJBNCNIYCWFAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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